molecular formula C25H22N2O4S B2518129 2-((4-Benzylpiperazin-1-yl)sulfonyl)anthracene-9,10-dione CAS No. 900136-86-9

2-((4-Benzylpiperazin-1-yl)sulfonyl)anthracene-9,10-dione

Cat. No.: B2518129
CAS No.: 900136-86-9
M. Wt: 446.52
InChI Key: OXVFTWKCZXLGRX-UHFFFAOYSA-N
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Description

2-((4-Benzylpiperazin-1-yl)sulfonyl)anthracene-9,10-dione is a complex organic compound that combines the structural features of anthracene, piperazine, and sulfonyl groups

Scientific Research Applications

2-((4-Benzylpiperazin-1-yl)sulfonyl)anthracene-9,10-dione has several scientific research applications:

Safety and Hazards

The safety and hazards of similar compounds have been studied. For instance, anthraquinone can cause allergic dermatitis, rhinitis, and bronchial asthma .

Future Directions

The future directions of research on similar compounds involve the development of new anticancer agents due to the emergence of drug-resistant cancers . The research endeavors towards new anthraquinone-based compounds are increasing rapidly in recent years .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Benzylpiperazin-1-yl)sulfonyl)anthracene-9,10-dione typically involves multiple steps. One common method starts with the preparation of anthracene-9,10-dione, which is then subjected to sulfonylation using sulfonyl chloride in the presence of a base such as pyridine. The resulting sulfonylated anthracene-9,10-dione is then reacted with 4-benzylpiperazine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-((4-Benzylpiperazin-1-yl)sulfonyl)anthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonylated anthraquinones, while substitution reactions could introduce new functional groups onto the piperazine or anthracene moieties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-Benzylpiperazin-1-yl)sulfonyl)anthracene-9,10-dione is unique due to the combination of its sulfonyl, piperazine, and anthracene moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)sulfonylanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4S/c28-24-20-8-4-5-9-21(20)25(29)23-16-19(10-11-22(23)24)32(30,31)27-14-12-26(13-15-27)17-18-6-2-1-3-7-18/h1-11,16H,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVFTWKCZXLGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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